
4-(aminomethyl)Cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)Cyclohexanecarboxamide, also known as ACBC, is a chemical compound that has gained significant attention in the field of pharmacology and medicinal chemistry. ACBC is a cyclic amide that is structurally similar to glutamate, an important neurotransmitter in the brain. The compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
4-(aminomethyl)Cyclohexanecarboxamide acts as a partial agonist at the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate release in the brain and has been implicated in various neurological disorders. 4-(aminomethyl)Cyclohexanecarboxamide's partial agonist activity at this receptor results in the modulation of glutamate release and can lead to the therapeutic effects observed in animal models.
Biochemical and Physiological Effects:
4-(aminomethyl)Cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. The compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-(aminomethyl)Cyclohexanecarboxamide can also increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-(aminomethyl)Cyclohexanecarboxamide has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(aminomethyl)Cyclohexanecarboxamide in lab experiments is its high potency and selectivity for the mGluR2 receptor. This allows for precise modulation of glutamate release and can lead to more accurate results. However, a limitation of using 4-(aminomethyl)Cyclohexanecarboxamide is its relatively short half-life, which can make dosing and administration challenging.
Orientations Futures
There are several potential future directions for research on 4-(aminomethyl)Cyclohexanecarboxamide. One area of interest is the development of more potent and selective compounds that target the mGluR2 receptor. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(aminomethyl)Cyclohexanecarboxamide for therapeutic use. Finally, research is needed to determine the long-term effects of 4-(aminomethyl)Cyclohexanecarboxamide on neurological function and to assess its safety for human use.
Méthodes De Synthèse
The synthesis of 4-(aminomethyl)Cyclohexanecarboxamide involves the reaction of cyclohexanone with formaldehyde and ammonia in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to yield high purity and high yield of 4-(aminomethyl)Cyclohexanecarboxamide.
Applications De Recherche Scientifique
4-(aminomethyl)Cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-(aminomethyl)Cyclohexanecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILLSRLAWUTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)Cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

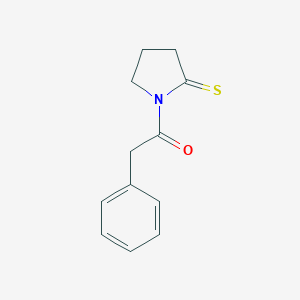
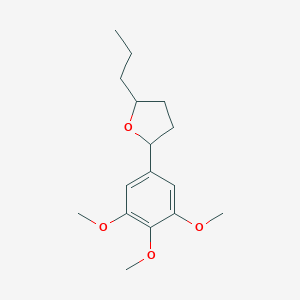


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
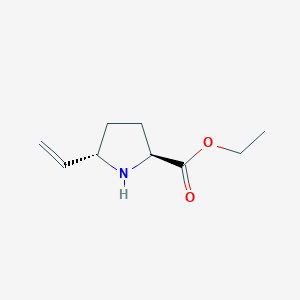
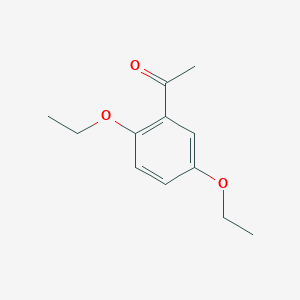
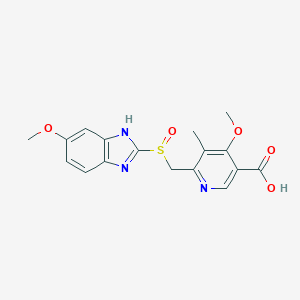

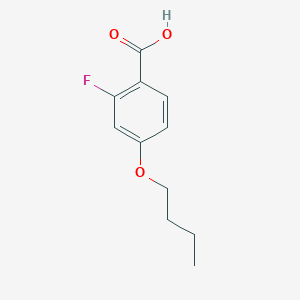
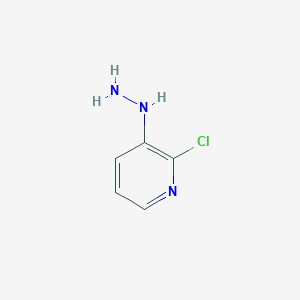
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)

